molecular formula C18H16ClN3O2 B277530 N-(3-chloro-4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(3-chloro-4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B277530
M. Wt: 341.8 g/mol
InChI Key: BCZUWYCMGIDPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as CM-272, is a chemical compound that has gained significant attention in the field of drug discovery due to its potential therapeutic applications. CM-272 belongs to the class of quinazoline-based compounds, which have been reported to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.

Mechanism Of Action

The exact mechanism of action of CM-272 is not fully understood, but it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various client proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90 activity, CM-272 can disrupt the function of these client proteins and induce cancer cell death.
Biochemical and physiological effects:
CM-272 has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer properties, CM-272 has been reported to have anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. CM-272 has also been reported to have neuroprotective effects by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using CM-272 in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. Additionally, CM-272 has been shown to have a high degree of selectivity for HSP90, making it a potentially safer alternative to other HSP90 inhibitors that may have off-target effects. However, one limitation of using CM-272 in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CM-272. One area of interest is the development of more potent and selective HSP90 inhibitors based on the structure of CM-272. Additionally, there is a need for further studies to elucidate the exact mechanism of action of CM-272 and its effects on various cellular pathways. Finally, there is a need for in vivo studies to evaluate the efficacy and safety of CM-272 in animal models of cancer and other diseases.

Synthesis Methods

The synthesis of CM-272 can be achieved through a multistep process involving the reaction of 3-chloro-4-methylphenylamine with 2-cyanobenzaldehyde to form 3-(3-chloro-4-methylphenyl)-2-cyanoacrylamide, which is then reacted with 2-aminobenzamide to form CM-272.

Scientific Research Applications

CM-272 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, CM-272 has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, CM-272 has been reported to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

Product Name

N-(3-chloro-4-methylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C18H16ClN3O2/c1-12-6-7-13(10-15(12)19)21-17(23)8-9-22-11-20-16-5-3-2-4-14(16)18(22)24/h2-7,10-11H,8-9H2,1H3,(H,21,23)

InChI Key

BCZUWYCMGIDPGS-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCN2C=NC3=CC=CC=C3C2=O)Cl

Origin of Product

United States

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